REACTION_CXSMILES
|
C(CP(=O)([O:8][CH2:9][CH3:10])OCC)#N.[H-].[Na+].[Cl:14][C:15]1[C:23]([CH:24]=O)=[C:19]2[CH:20]=[CH:21][O:22][C:18]2=[CH:17][CH:16]=1.ClC1C(C=O)=CC2[O:34][CH:33]=[CH:32]C=2C=1>COCCOC>[Cl:14][C:15]1[CH:16]=[CH:17][C:18]([O:22][CH2:21][CH:20]([O:8][CH2:9][CH3:10])[O:34][CH2:33][CH3:32])=[CH:19][C:23]=1[CH3:24] |f:1.2|
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Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
C(#N)CP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
2.914 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(C=CO2)=C1C=O
|
Name
|
5-chloro-benzofuran-6-carbaldehyde
|
Quantity
|
10.95 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(C=CO2)C1)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° for 20 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 60° for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
partitioned between water (150 ml) and ether (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (2×100 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography
|
Type
|
WASH
|
Details
|
Elution with cyclohexane/ethyl acetate 20:1
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)OCC(OCC)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |